Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp) []. P-gp, also known as multidrug resistance protein 1 (MDR1) or ABCB1, belongs to the ATP-binding cassette (ABC) transporter superfamily [, ]. These transporters are membrane proteins that utilize energy from ATP hydrolysis to efflux a wide range of substrates, including drugs, from cells []. Zosuquidar is primarily recognized for its role in counteracting multidrug resistance (MDR) in cancer cells [, ]. By inhibiting P-gp, Zosuquidar prevents the efflux of chemotherapeutic agents, thereby enhancing their intracellular accumulation and effectiveness [].
Zosuquidar acts as a potent and specific inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump responsible for transporting various substances, including drugs, out of cells [, , , , , , , , , , ]. By binding to P-gp, Zosuquidar blocks its efflux activity, leading to increased intracellular accumulation of P-gp substrates [, , , , ].
This mechanism is particularly relevant in the context of multidrug resistance (MDR) in cancer cells, where P-gp overexpression contributes to decreased intracellular drug concentrations and reduced therapeutic efficacy [, , , , , , ]. Zosuquidar, by inhibiting P-gp, aims to reverse MDR and enhance the effectiveness of chemotherapy [, , , , , ].
Structural studies using cryo-electron microscopy (cryo-EM) have provided insights into the interaction between Zosuquidar and P-gp [, ]. These studies reveal that while Zosuquidar binds to the same site as substrates like Taxol, subtle differences in binding interactions lead to distinct conformational changes in P-gp, ultimately inhibiting its transport activity [, ].
Zosuquidar's primary application in scientific research is in studying and overcoming multidrug resistance (MDR) in cancer cells [, , , , , , ]. Its ability to inhibit P-glycoprotein makes it a valuable tool in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2